6-Bromo-2,8-dichloroquinoline
Overview
Description
6-Bromo-2,8-dichloroquinoline (BCQ) is a heterocyclic, fused-ring organic compound. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular formula of 6-Bromo-2,8-dichloroquinoline is C9H4BrCl2N . The average mass is 276.945 Da and the mono-isotopic mass is 274.890411 Da .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of 6-bromo-2-chloro-4-methylquinoline, which is closely related to 6-Bromo-2,8-dichloroquinoline, was studied for its potential use in infectious diseases research. This synthesis involves a Knorr reaction, highlighting the compound's role in synthetic chemistry (Wlodarczyk et al., 2011).
- Research on the bromination of 1,2,3,4-tetrahydroquinoline led to the efficient synthesis of several novel quinoline derivatives, including 6-Bromo-2,8-dichloroquinoline. This work demonstrates the compound's significance in the selective synthesis of quinoline derivatives (Şahin et al., 2008).
Applications in Malaria Treatment
- 6-Bromo-2,8-dichloroquinoline is structurally related to 8-aminoquinolines, which are used in malaria treatment. The research on 8-aminoquinoline therapy offers insights into the use of similar compounds in treating latent malaria (Baird, 2019).
Antifungal and Antibacterial Potential
- Studies on similar compounds like 6-bromo-3-chloro-8-quinolinol showed significant antifungal activity against various fungi. This suggests potential antifungal applications for 6-Bromo-2,8-dichloroquinoline (Gershon et al., 1996).
- Research on a novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, closely related to 6-Bromo-2,8-dichloroquinoline, revealed its antibacterial properties. This indicates the potential antibacterial applications of 6-Bromo-2,8-dichloroquinoline (Ouerghi et al., 2021).
Other Chemical Applications
- 6-Bromo-2,8-dichloroquinoline and its derivatives are used as intermediates in the synthesis of other biologically active compounds, demonstrating its significance in pharmaceutical research (Wang et al., 2015).
- The compound's utility in the Friedländer synthesis of chelating ligands, as demonstrated by the creation of novel 6-bromoquinoline derivatives, suggests applications in material science and coordination chemistry (Hu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,8-dichloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGEVDIEHZSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dichloroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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